4-methyl-5-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

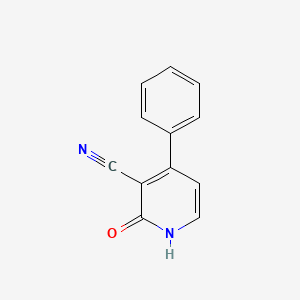

4-Methyl-5-nitro-1H-indazole is a chemical compound with the CAS Number: 101420-67-1 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 4-methyl-5-nitro-1H-indazole . It is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has seen recent advances . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Imidazole, a core structure in 4-methyl-5-nitro-1H-indazole, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

4-Methyl-5-nitro-1H-indazole is a solid substance . It is stored in a dry environment at 2-8°C .科学的研究の応用

Synthetic Chemistry and Transformations

- The synthesis and transformations of 4-methyl-5-nitro-1H-indazole derivatives have been a focal point in synthetic chemistry. For example, the work by El’chaninov et al. (2018) highlights the N-methylation of 5-nitro-1H-indazole leading to the synthesis of 1-methyl-5(6)-nitroindazoles. This process involves reductions and condensations yielding complex structures such as N-(1-methylindazol-6-yl)furan-2-carboxamide, further transformed to synthesize 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole with potential applications in material science and pharmaceuticals El’chaninov, M. M., Aleksandrov, A., & Stepanov, V. F. (2018). Russian Journal of General Chemistry.

Heterocyclic System Design and Antibacterial Activity

- Research by Ghaemi and Pordel (2016) introduced a new heterocyclic system, isoxazolo[4,3-e]indazole, synthesized from 1-methyl-5-nitro-1H-indazole. The study explored the fluorescence properties and antibacterial activities of these compounds, indicating potential for development into novel antimicrobial agents Ghaemi, M., & Pordel, M. (2016). Chemistry of Heterocyclic Compounds.

Materials Science: Energetic Materials

- A comprehensive study on nitraminoazoles based on ANTA highlights the synthesis of thermally stable but more powerful energetic compounds. Utilizing 5-nitro-1H-indazole derivatives, this research focuses on developing materials with enhanced performance for applications in energetics Dippold, A., Klapötke, T., Martin, F. A., & Wiedbrauk, S. (2012). European Journal of Inorganic Chemistry.

Corrosion Inhibition

- The inhibitive properties of heterocyclic diazoles, including 4-methyl-5-nitro-1H-indazole derivatives, against acidic iron corrosion were examined. These compounds were found to decrease corrosion current and increase charge-transfer resistance, suggesting their potential as corrosion inhibitors in industrial applications Babić-Samardžija, K., Lupu, C., Hackerman, N., Barron, A., & Luttge, A. (2005). Langmuir.

Crystallography and Structural Analysis

- The crystal structure of derivatives like 3-chloro-1-methyl-5-nitro-1H-indazole has been determined to understand the molecular arrangement and interactions within the crystal lattice. Such insights are crucial for the development of materials with specific properties Kouakou, A., Rakib, E., Chigr, M., Saadi, M., & El Ammari, L. (2015). Acta Crystallographica Section E: Crystallographic Communications.

Safety And Hazards

The safety information for 4-methyl-5-nitro-1H-indazole includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

将来の方向性

特性

IUPAC Name |

4-methyl-5-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-6-4-9-10-7(6)2-3-8(5)11(12)13/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFYSIHSUXTSGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363400 |

Source

|

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-nitro-1H-indazole | |

CAS RN |

101420-67-1 |

Source

|

| Record name | 4-Methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)